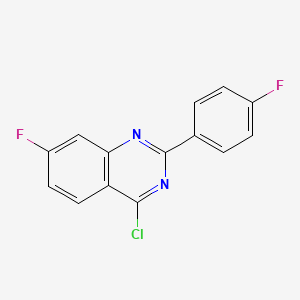

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline

Description

Properties

IUPAC Name |

4-chloro-7-fluoro-2-(4-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2/c15-13-11-6-5-10(17)7-12(11)18-14(19-13)8-1-3-9(16)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFOVHUNMTWLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696122 | |

| Record name | 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-44-1 | |

| Record name | 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route

- Starting materials: 2-amino-4-fluorobenzoic acid and formamidine acetate.

- Step 1: Cyclization in ethylene glycol monomethyl ether (EGME) under reflux to form 7-fluoro-4-hydroxyquinazoline.

- Step 2: Nitration of 7-fluoro-4-hydroxyquinazoline using a mixture of nitrosonitric acid and sulfuric acid at low temperature (~10°C) to yield 7-fluoro-6-nitro-4-hydroxyquinazoline.

- Step 3: Removal of isomeric impurities by repeated methanol washing to obtain purified 7-fluoro-6-nitro-4-hydroxyquinazoline.

- Step 4: Treatment with thionyl chloride (sulfur oxychloride) with catalytic DMF under reflux to convert the hydroxy group to chloro, yielding 4-chloro-7-fluoro-6-nitroquinazoline.

Reaction Conditions and Yields

| Step | Reaction Details | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to 7-fluoro-4-hydroxyquinazoline | Reflux in EGME, mechanical stirring | ~90% (based on 2-amino-4-fluorobenzoic acid) | Gray solid obtained after filtration and drying |

| 2 | Nitration to 7-fluoro-6-nitro-4-hydroxyquinazoline | 10°C, nitrosonitric acid + sulfuric acid | ~92% crude yield | Requires careful temperature control |

| 3 | Isomer removal by methanol washing | Room temperature, repeated washing | Purity >98% | Critical for product quality |

| 4 | Chlorination with thionyl chloride + DMF | Reflux, removal of excess SOCl2 by distillation | ~79% (based on purified hydroxyquinazoline) | Yellow crystalline product |

This method improves yield and purity substantially compared to prior art, with simplified steps and enhanced production efficiency.

Coupling to Form 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline

One-Pot Reaction Approach

A patented method describes a streamlined one-pot synthesis involving:

- Conversion of 7-fluoro-6-nitroquinazolin-4(3H)-one to 4-chloro-7-fluoro-6-nitroquinazoline using thionyl chloride and catalytic DMF.

- Subsequent reaction with 3-chloro-4-fluoroaniline (or 4-fluoroaniline analogs) in 2-propanol with N,N-dimethylaniline as a base.

- Reaction at 25°C for 6 hours followed by aqueous work-up to isolate the coupled product.

This approach reduces the number of steps and avoids isolation of intermediates, facilitating scale-up and commercial production.

Reaction Scheme Summary

| Step | Reactants | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 7-fluoro-6-nitroquinazolin-4(3H)-one + SOCl2 + DMF | Neat (no solvent) | Room temp to reflux | 4-chloro-7-fluoro-6-nitroquinazoline |

| 2 | 4-chloro-7-fluoro-6-nitroquinazoline + 4-fluoroaniline + N,N-dimethylaniline | 2-propanol | 25°C, 6 h | 4-(4-fluoroanilino)-7-fluoro-6-nitroquinazoline |

Hydrogenation of the nitro group can optionally follow in the same pot to yield the corresponding amino derivative.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The patented one-pot method significantly reduces the number of synthetic steps and hazardous intermediate isolations, which is critical for industrial scale-up and environmental safety.

- The improved nitration and purification steps for the hydroxyquinazoline intermediate address common issues of isomer contamination, enhancing the final product's purity and yield.

- Use of thionyl chloride with catalytic DMF is a well-established chlorination strategy providing high selectivity for the 4-position on the quinazoline ring.

- The coupling with fluorinated anilines under mild conditions preserves sensitive functional groups and avoids harsh reaction environments.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Halogen atoms in the compound can be substituted with other groups to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies

The compound plays a crucial role as an intermediate in the synthesis of targeted therapies for cancer treatment. It has been identified as a potential inhibitor of specific tyrosine kinases, which are pivotal in tumor growth and proliferation. Research indicates that quinazoline derivatives, including 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline, exhibit significant activity against various cancer cell lines, including those expressing epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR) .

Case Study: EGFR Inhibition

A study demonstrated that derivatives of quinazoline with modifications at the 4-position showed enhanced inhibitory activity against EGFR. Specifically, compounds with electron-withdrawing groups like fluoro and chloro at strategic positions exhibited improved binding affinity and cytotoxicity against cancer cell lines such as MCF-7 and A549 .

Biochemical Research

Mechanisms of Action

In biochemical research, this compound is utilized to investigate the mechanisms underlying various signaling pathways. Its role in studying enzyme interactions helps in elucidating pathways related to cell proliferation and apoptosis, contributing to the development of novel therapeutic strategies .

Material Science

Advanced Materials Development

The compound is also explored for its potential in creating advanced materials, particularly organic semiconductors. These materials have unique electronic properties that can be harnessed in the electronics industry for applications such as flexible displays and solar cells .

Diagnostic Applications

Imaging Agents

There is ongoing research into the use of this compound in formulating imaging agents that enhance disease detection through advanced imaging techniques. Its properties may allow for better visualization of tumors and other pathological conditions .

Environmental Monitoring

Pollutant Tracking

In environmental studies, this compound is investigated for its ability to act as a marker for pollutants. This application aids researchers in assessing ecological health and tracking environmental contaminants .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Substituents profoundly affect electronic properties and solubility:

- Electron-Withdrawing Groups (Cl, F) : Enhance π→π* transitions, increasing UV absorption intensity (e.g., 5b: λₐᵦₛ ≈ 310 nm) .

- Electron-Donating Groups (OCH₃) : Reduce conjugation efficiency, leading to peak broadening (e.g., 5d: λₐᵦₛ ≈ 330 nm) .

- Melting Points : Compounds with bulky substituents (e.g., phenylethynyl) exhibit higher melting points (5b: 220–222°C) compared to methoxy-substituted derivatives (5d: 198–200°C) .

Table 2: Optical Properties of Selected Derivatives

Key Findings and Implications

Substituent Effects : The 4-fluorophenyl group at position 2 enhances electronic delocalization, improving optical properties and binding to biological targets like EGFR-TK .

Synthetic Flexibility : Palladium-catalyzed cross-coupling allows precise introduction of aryl/alkynyl groups, enabling tailored modifications for drug discovery .

Biological Optimization : Combining chloro and fluoro substituents balances cytotoxicity and selectivity, making this compound a promising lead for anticancer agents .

Biological Activity

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinazoline core with chlorine and fluorine substituents, which enhance its pharmacological properties. The molecular formula is , with a molecular weight of approximately 276.67 g/mol. The introduction of halogen atoms can significantly influence the compound's binding affinity and overall biological activity.

The biological activity of this compound primarily involves its interaction with various kinases, particularly those implicated in cancer progression. Quinazolines are known to act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's ability to bind to the active sites of these enzymes, thereby modulating their activity.

Key Mechanisms:

- Inhibition of Kinases : The compound inhibits specific kinases involved in tumor growth, making it a candidate for targeted cancer therapies.

- Cell Signaling Modulation : It affects signaling pathways related to oxidative stress and inflammation, influencing cellular responses to environmental stimuli.

- Antiproliferative Activity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that this compound demonstrates notable anticancer properties. For instance, in vitro studies have shown its effectiveness against several human cancer cell lines:

These results suggest that the compound is particularly potent against lung cancer cells compared to other types.

Case Studies

-

In Vitro Cytotoxicity Screening :

A study evaluated the antiproliferative activities of various quinazoline derivatives, including this compound. It was found that this compound exhibited strong cytotoxicity against A549 cells with an IC50 value significantly lower than that of standard chemotherapeutics like Cisplatin . -

Structure-Activity Relationship (SAR) :

The introduction of halogen substituents was shown to improve binding affinity to EGFR, enhancing the anticancer activity of quinazoline derivatives. This highlights the importance of molecular modifications in developing effective therapeutic agents . -

Pharmacological Studies :

In pharmacological research, this compound has been utilized as an intermediate in synthesizing targeted therapies for tumors expressing specific kinases . Its role as a biochemical probe aids in understanding enzyme mechanisms and developing better therapeutic strategies.

Q & A

Q. Q1. What are the standard synthetic routes for 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via cyclization of substituted benzoxazinones or condensation of fluorinated anilines with chloro-quinazoline precursors. For example, cyclocondensation of 7-fluoro-2-(4-fluorophenyl)benzoxazin-4-one with phosphorus oxychloride (POCl₃) under reflux yields the target compound. Reaction temperature (80–120°C) and stoichiometric excess of POCl₃ (1.5–2.0 equiv) are critical for optimizing yields (≥65%) . Side reactions, such as dehalogenation or over-chlorination, can occur if temperature control is inconsistent.

Q. Q2. How is the structural identity of this compound confirmed in synthetic workflows?

A2. Structural confirmation requires multi-technique validation:

- X-ray crystallography : Resolves the quinazoline core and substituent positions (e.g., fluorophenyl orientation at C2) .

- NMR spectroscopy : Distinct ¹⁹F NMR signals for Cl (δ ~ -110 ppm) and F (δ ~ -120 ppm) substituents differentiate electronic environments .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₁₄H₈ClF₂N₂; calc. 280.03 g/mol) with <2 ppm error .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory bioactivity data for this compound across different assays?

A3. Discrepancies often arise from assay-specific variables:

- Solubility : Use DMSO as a co-solvent (≤0.1% v/v) to avoid aggregation in aqueous media .

- Metabolic stability : Pre-incubate with liver microsomes (e.g., human S9 fraction) to assess degradation rates .

- Off-target effects : Pair primary assays (e.g., kinase inhibition) with counter-screens (e.g., CYP450 inhibition) .

Q. Q4. What strategies optimize the compound’s selectivity for tyrosine kinase inhibitors (TKIs) in cancer research?

A4. Structural modifications and computational modeling guide selectivity:

- Quinazoline C4 position : Replace Cl with electron-withdrawing groups (e.g., CF₃) to enhance ATP-binding pocket interactions .

- Fluorophenyl substituent : Introduce ortho-fluorine to sterically hinder non-target kinases .

- Molecular docking : Use AutoDock Vina to predict binding affinity against EGFR vs. HER2 .

Q. Q5. How can researchers address low yields in scaled-up synthesis of this compound?

A5. Key process improvements include:

- Catalyst optimization : Replace POCl₃ with SOCl₂ in dichloroethane for milder conditions and reduced side products .

- Purification : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate the compound with >98% purity .

- Recycling mother liquors : Analyze by LC-MS to recover unreacted intermediates .

Analytical and Mechanistic Questions

Q. Q6. What advanced analytical methods characterize the compound’s stability under physiological conditions?

A6. Stability studies require:

- Forced degradation : Expose to UV light (254 nm) and pH extremes (1–13) to identify degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C) for storage recommendations .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction in human serum albumin (HSA) .

Q. Q7. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

A7. The C4-Cl group acts as a leaving site for nucleophilic aromatic substitution (SNAr):

- Electron-deficient core : Fluorine at C7 enhances electrophilicity, enabling Pd-catalyzed couplings (e.g., Suzuki with boronic acids) .

- Steric effects : The 4-fluorophenyl group at C2 hinders para-substitution, directing reactions to meta positions .

Data Interpretation and Validation

Q. Q8. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound?

A8. Cross-validate using:

- Single-crystal XRD vs. powder XRD : Confirm polymorphism or hydration states if unit cell parameters differ .

- DFT calculations : Compare computed IR/NMR spectra with experimental data to identify conformational isomers .

Q. Q9. What are the best practices for benchmarking biological activity against known TKIs?

A9. Use reference standards (e.g., Gefitinib for EGFR) and standardized protocols:

- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) in triplicate .

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .

Safety and Handling

Q. Q10. What safety protocols are recommended for handling this compound?

A10. Follow GHS guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.